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Compound of Interest

Compound Name: Propargyl-PEG3-amine

Cat. No.: B610231 Get Quote

An in-depth examination of the chemical properties, structure, and applications of Propargyl-
PEG3-amine, a versatile heterobifunctional linker crucial in the fields of bioconjugation, drug

delivery, and proteomics.

Propargyl-PEG3-amine is a valuable chemical tool employed in scientific research and

pharmaceutical development. It belongs to the class of polyethylene glycol (PEG) linkers, which

are known for their ability to improve the solubility and pharmacokinetic properties of molecules

to which they are attached. This guide provides a comprehensive overview of its chemical

characteristics, structure, and key applications, with a focus on its role in click chemistry and

the synthesis of advanced bioconjugates.

Core Chemical and Physical Properties
Propargyl-PEG3-amine is a colorless to light yellow liquid at room temperature. Its bifunctional

nature, possessing a terminal propargyl group (an alkyne) and a primary amine group, allows

for sequential or orthogonal conjugation to different molecules. The propargyl group serves as

a handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and

specific "click chemistry" reaction. The primary amine group can readily react with various

functional groups such as carboxylic acids and activated esters to form stable amide bonds.

A summary of its key quantitative properties is presented in the table below:
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Property Value References

CAS Number 932741-19-0 [1][2][3][4]

Molecular Formula C₉H₁₇NO₃ [1]

Molecular Weight 187.24 g/mol

Purity >95% - >98%

Appearance Colorless to light yellow liquid

Density Approximately 1.0 g/cm³

Boiling Point 267.4 ± 25.0 °C at 760 mmHg

Solubility
Soluble in water, DMSO, DCM,

and DMF.

Storage Conditions
Typically stored at -20°C for

long-term stability.

Molecular Structure and Visualization
The structure of Propargyl-PEG3-amine consists of a three-unit polyethylene glycol (PEG)

spacer, which imparts hydrophilicity and flexibility to the linker. One end is terminated with a

propargyl group, and the other with a primary amine.
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Propargyl-PEG3-amine

HC≡C CH₂ O CH₂ CH₂ O CH₂ CH₂ O CH₂ CH₂ NH₂

Click to download full resolution via product page

Chemical structure of Propargyl-PEG3-amine.

Applications in Bioconjugation and Drug
Development
The unique bifunctional nature of Propargyl-PEG3-amine makes it a versatile tool in several

advanced applications, particularly in the development of targeted therapeutics and research

reagents.

Antibody-Drug Conjugates (ADCs) and PROTACs
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Propargyl-PEG3-amine is frequently utilized as a linker in the synthesis of Antibody-Drug

Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). In ADC development, the

amine group of the linker can be conjugated to a payload (a cytotoxic drug), while the propargyl

group can be "clicked" onto an azide-modified antibody. This allows for the precise attachment

of drugs to antibodies for targeted delivery to cancer cells.

Similarly, in PROTAC synthesis, this linker connects a ligand that binds to a target protein with

a ligand for an E3 ubiquitin ligase, leading to the degradation of the target protein. The PEG

component of the linker can enhance the solubility and cell permeability of the resulting

PROTAC molecule.
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PROTAC Synthesis Workflow

Propargyl-PEG3-amine
React with

E3 Ligase Ligand
(e.g., via amide bond)

Propargyl-PEG3-E3 Ligase Conjugate
Click Chemistry (CuAAC)

with Azide-modified
Target Protein Ligand

Final PROTAC Molecule

Click to download full resolution via product page

Generalized workflow for PROTAC synthesis.

Click Chemistry
The terminal alkyne (propargyl group) of Propargyl-PEG3-amine is a key functional group for

copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". This

reaction is highly specific, efficient, and can be performed in aqueous conditions, making it
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ideal for bioconjugation. It allows for the stable and covalent linkage of the propargyl-modified

molecule to another molecule containing an azide group, forming a stable triazole ring.

General scheme of a CuAAC reaction.

Experimental Protocols
While specific experimental conditions should be optimized for each application, the following

provides a general framework for common reactions involving Propargyl-PEG3-amine.

Amine Coupling to Carboxylic Acids
This protocol describes the general steps for conjugating the primary amine of Propargyl-
PEG3-amine to a molecule containing a carboxylic acid.

Materials:

Propargyl-PEG3-amine

Carboxylic acid-containing molecule

Coupling agents (e.g., EDC, HATU)

Anhydrous, amine-free solvent (e.g., DMF, DMSO)

Reaction buffer (if applicable, e.g., PBS for biomolecules)

Procedure:

Dissolve the carboxylic acid-containing molecule in the appropriate solvent.

Add the coupling agent (e.g., 1.1 equivalents of EDC) to activate the carboxylic acid.

Allow the activation reaction to proceed for a recommended time (e.g., 15-30 minutes at

room temperature).

Add Propargyl-PEG3-amine (typically 1 to 1.5 equivalents) to the reaction mixture.

Stir the reaction at room temperature for several hours to overnight.
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Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS).

Upon completion, purify the product using standard chromatographic methods.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines a general procedure for the "click" reaction between a propargyl-

functionalized molecule (prepared using Propargyl-PEG3-amine) and an azide-containing

molecule.

Materials:

Propargyl-functionalized molecule

Azide-containing molecule

Copper(II) sulfate (CuSO₄)

Reducing agent (e.g., sodium ascorbate)

Copper ligand (e.g., TBTA or THPTA) to stabilize the Cu(I) catalyst and protect biomolecules.

Solvent (e.g., a mixture of water and a miscible organic solvent like DMSO or t-butanol)

Procedure:

Dissolve the propargyl-functionalized molecule and the azide-containing molecule in the

chosen solvent system.

In a separate tube, prepare a premix of CuSO₄ and the copper ligand.

Add the copper/ligand premix to the solution of reactants.

Initiate the reaction by adding a fresh solution of the reducing agent (e.g., sodium

ascorbate).

Stir the reaction at room temperature. The reaction is often complete within 1-4 hours.

Monitor the reaction progress by TLC or LC-MS.
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Purify the resulting triazole-linked product as required for the specific application. For

bioconjugates, this may involve size-exclusion chromatography or dialysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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